![molecular formula C13H15ClF3N3O B2368124 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone CAS No. 861209-70-3](/img/structure/B2368124.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds, such as 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine , are used as building blocks in the synthesis of various chemical compounds .
Physical And Chemical Properties Analysis
Similar compounds, such as 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine , have properties like a density of around 1.5 g/mL at 25 °C and a boiling point of around 50-55 °C .Aplicaciones Científicas De Investigación
Synthesis and Development
- The compound is utilized in the synthesis of various pharmaceutical agents. For instance, its involvement in the synthesis of antifungal agents like Voriconazole, which is a broad-spectrum Triazole antifungal agent. The synthesis process includes setting relative stereochemistry and variations in pyrimidine substitution patterns (Butters et al., 2001).
Pharmacological Research
- Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones, has demonstrated significant anticonvulsant activity in animal models of epilepsy. These compounds include derivatives of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone (Kamiński et al., 2015).
Cognitive Function Enhancement
- Studies have shown that certain derivatives of this compound can improve learning and memory in mice. Specific derivatives like Promoting Memory No.5 and No.6 have demonstrated efficacy in improving learning and memory reconstruction dysfunction in mice (Zhang Hong-ying, 2012).
Catalytic and Material Science
- In material science, particularly in the synthesis of organometallic compounds, this compound is used as a precursor. For instance, it was used in the synthesis of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines, contributing to advancements in ethylene reactivity and polymerization (Sun et al., 2007).
Antiviral Research
- The compound's derivatives have been explored for their potential in antiviral activities. For example, derivatives like 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone have been studied for their cytotoxicity and anti-HSV1 and anti-HAV-MBB activity, indicating a potential route for new antiviral agents (Attaby et al., 2006).
Histamine Receptor Antagonism
- In the context of histamine receptor antagonism, this compound's derivatives have been synthesized for medical applications, such as the development of H(3) receptor antagonists. These syntheses often involve complex chemical processes including stereochemical inversions and Mitsunobu reactions (Pippel et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3N3O/c1-19-2-4-20(5-3-19)12(21)7-11-10(14)6-9(8-18-11)13(15,16)17/h6,8H,2-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZQPKSFAKPEFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B2368041.png)
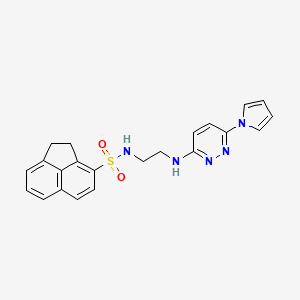
![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2368043.png)
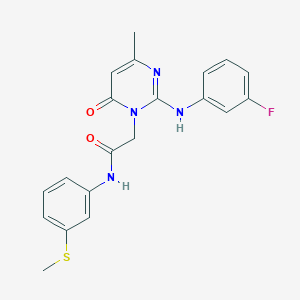
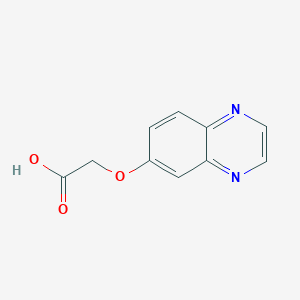
![N-[(6-Methylpyridin-3-yl)methyl]-N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2368049.png)
![2-[bis(furan-2-ylmethyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2368052.png)
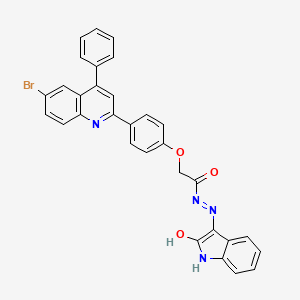
![Ethyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2368055.png)
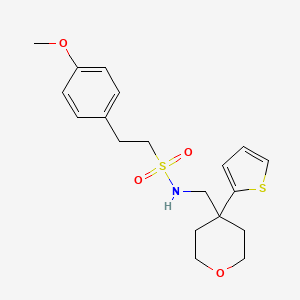

![3-Azabicyclo[3.1.1]heptan-6-one](/img/structure/B2368062.png)
![1-[6-Ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2368063.png)
